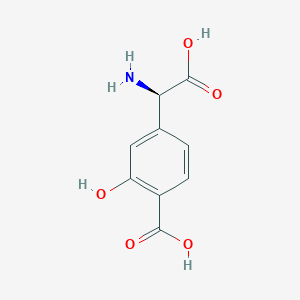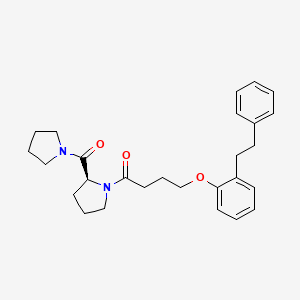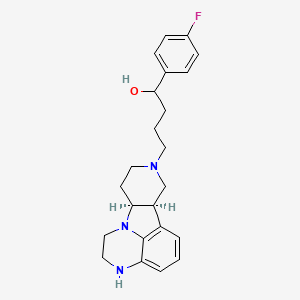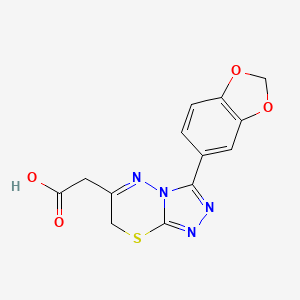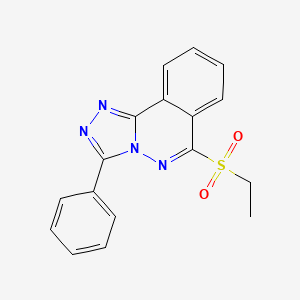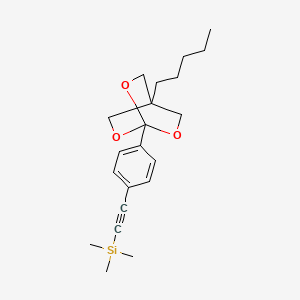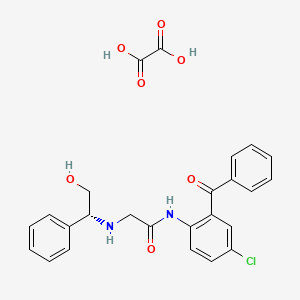
D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:
Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.
Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.
Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.
Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.
Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学研究应用
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
It might be used in biochemical studies to investigate interactions with enzymes or receptors.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.
Industry
It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- N-(2-Benzoylphenyl)-2-(2-hydroxyethylamino)acetamide
- N-(4-Chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Uniqueness
The unique combination of functional groups in “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” might confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.
属性
CAS 编号 |
126517-42-8 |
|---|---|
分子式 |
C25H23ClN2O7 |
分子量 |
498.9 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1 |
InChI 键 |
ZFTHKDZCMVWWMM-BOXHHOBZSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


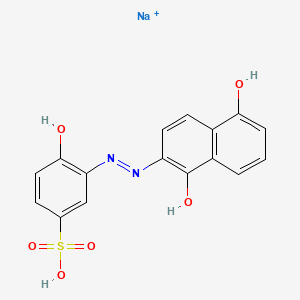


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
